REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3](Br)=[N:4][CH:5]=[CH:6][CH:7]=1.[NH2:9][CH2:10][CH2:11][CH2:12][NH2:13].[OH-].[Na+]>N1C=CC=CC=1>[NH2:9][CH2:10][CH2:11][CH2:12][NH:13][C:3]1[C:2]([CH3:1])=[CH:7][CH:6]=[CH:5][N:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=NC=CC1)Br
|
Name
|
|
Quantity
|
37.3 g
|
Type
|
reactant
|
Smiles
|
NCCCN
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hr
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
the product extracted into chloroform
|
Type
|
CUSTOM
|
Details
|
The extract was dried
|
Type
|
DISTILLATION
|
Details
|
the residue distilled at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NCCCNC1=NC=CC=C1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.94 g | |
YIELD: CALCULATEDPERCENTYIELD | 48.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |